molecular formula C20H19N3O4 B5650111 N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine

N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine

Cat. No. B5650111
M. Wt: 365.4 g/mol
InChI Key: HLWXTGRJYIKLHD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine often involves cyclization and condensation reactions. For instance, a series of novel pyrazole derivatives were synthesized through cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorous oxychloride, showcasing the complexity and specificity required in the synthesis of such compounds (Rai et al., 2009).

Molecular Structure Analysis

Molecular and crystal structure analysis is pivotal in understanding the spatial arrangement and bonding interactions within these compounds. X-ray diffraction analysis has been utilized to determine the structure of related compounds, revealing how the molecular arrangement influences their chemical behavior and reactivity (Shestopalov et al., 2003).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, often influenced by their functional groups and molecular structure. For example, the synthesis and reaction of pyrazole derivatives to form various complex molecules highlight the reactivity and potential for chemical modification of these compounds (Khalifa et al., 2017).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are critical for the practical application and processing of these compounds. The crystal structure, determined through X-ray crystallography, provides insight into the compound's stability and potential interactions in formulations (Abdel‐Aziz et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for further chemical modifications, are integral to understanding these compounds' applications in synthesis and industrial processes. Studies on Schiff bases derived from related compounds elucidate their potential in forming complex molecules with diverse chemical functionalities (Zhu & Qiu, 2011).

properties

IUPAC Name

(2S)-2-[[1-(2-methoxyphenyl)pyrazole-4-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-27-18-10-6-5-9-17(18)23-13-15(12-21-23)19(24)22-16(20(25)26)11-14-7-3-2-4-8-14/h2-10,12-13,16H,11H2,1H3,(H,22,24)(H,25,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWXTGRJYIKLHD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C=C(C=N2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.